
N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide
Overview
Description
N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole moiety in various natural and synthetic compounds has been associated with a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide typically involves the reaction of 1-methylindole with hydrazinecarboxamide under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the reaction can be carried out using methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- In vitro assays indicated that the compound exhibited potent anti-proliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the low micromolar range .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies showed that derivatives of this compound displayed broad-spectrum antibacterial activity against various strains, including:
- Staphylococcus aureus
- Bacillus subtilis
In disk diffusion assays, some derivatives yielded zones of inhibition comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Anti-inflammatory Effects
Indole derivatives, including this compound, have been evaluated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Study on Anticancer Activity
A study conducted by Ji et al. synthesized a series of indole derivatives, including this compound, and assessed their anti-cancer activities using MTT assays across various cell lines. The results showed that certain modifications to the indole structure enhanced cytotoxicity significantly compared to unmodified compounds .
Antimicrobial Evaluation
In another investigation, a series of hydrazinecarboxamide derivatives were synthesized and tested for antimicrobial efficacy against multiple pathogens. The results demonstrated that compounds containing the indole moiety exhibited superior activity against Gram-positive bacteria compared to conventional antibiotics .
Future Directions in Research
The ongoing exploration of this compound suggests several promising avenues for future research:
- Development of Targeted Therapies : Given its structural properties, further modification could lead to more effective targeted therapies for cancer treatment.
- Exploration of Mechanisms : Understanding the precise mechanisms through which this compound exerts its biological effects could lead to better drug design strategies.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
The uniqueness of this compound lies in its specific structure and the presence of the hydrazinecarboxamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives.
Biological Activity
N-(1-methyl-1H-indol-5-yl)hydrazinecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing upon diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-indole with hydrazine derivatives in the presence of appropriate coupling agents. The resulting compound has been characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the presence of key functional groups associated with its biological activity.
Anticancer Properties
Recent studies have demonstrated that indole derivatives, including this compound, exhibit significant anticancer activity. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer efficacy is attributed to mechanisms such as apoptosis induction via caspase activation and inhibition of cell proliferation. Colony formation assays indicated a marked reduction in colony growth upon treatment with the compound .
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 | Low micromolar | Apoptosis induction |
HCT-116 | Sub-micromolar | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : It displayed selective antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the disk diffusion method, revealing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis as evidenced by increased levels of cleaved PARP and ROS formation. The study utilized flow cytometry to analyze cell cycle distribution, finding that the compound effectively arrested cells in the G2-M phase .
Case Study 2: Antimicrobial Effects
In another investigation, a series of indole derivatives including this compound were tested for antimicrobial activity. Results indicated that certain derivatives exhibited higher antibacterial potency compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
Properties
IUPAC Name |
1-amino-3-(1-methylindol-5-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14-5-4-7-6-8(2-3-9(7)14)12-10(15)13-11/h2-6H,11H2,1H3,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLPFHFACLYDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647864 | |
Record name | N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958888-24-9 | |
Record name | N-(1-Methyl-1H-indol-5-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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